3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Description
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Properties
IUPAC Name |
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-3-7-1-2-8-9(12-7)6(5-13)4-11-8/h1-2,4-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXUGDWXGMGLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)C=O)N=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676848 | |
| Record name | 3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-27-7 | |
| Record name | 3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile: A Key Intermediate in Targeted Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrrolo[3,2-b]pyridine, or 6-azaindole, core is a privileged scaffold found in numerous kinase inhibitors. The strategic placement of a formyl group at the C3 position and a nitrile group at the C5 position endows this molecule with unique reactivity and potential for targeted covalent inhibition. This document details the compound's physicochemical properties, including its calculated molecular weight, proposes a robust synthetic pathway, and explores its mechanistic application in the design of next-generation therapeutics, particularly for oncology.
Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold
Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds that merge an electron-rich pyrrole ring with an electron-deficient pyridine ring.[1] This fusion creates a unique electronic architecture that has proven exceptionally valuable in medicinal chemistry. The scaffold serves as a bioisostere for indole, capable of forming critical hydrogen bonds and participating in pi-stacking interactions with biological targets. Among the six isomers of pyrrolopyridine, the pyrrolo[3,2-b]pyridine (6-azaindole) and pyrrolo[2,3-b]pyridine (7-azaindole) frameworks are particularly prominent in modern drug design.[1][2]
These scaffolds are central to the structure of numerous approved drugs and clinical candidates, especially kinase inhibitors used in cancer therapy.[2] The strategic advantage of this core lies in its ability to mimic the hinge-binding motif of ATP, allowing for potent and often selective inhibition of protein kinases. Derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in various cancers.[3][4]
The subject of this guide, 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile , is a highly functionalized derivative designed for advanced synthetic applications.
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The nitrile group (carbonitrile) at the C5-position can act as a hydrogen bond acceptor or a synthetic handle for further molecular elaboration. Modifications at this position are known to be critical for exploring interactions within hydrophobic pockets of enzyme active sites.[3]
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The formyl (aldehyde) group at the C3-position is a versatile chemical moiety. It can be used in a variety of subsequent chemical reactions (e.g., reductive amination, Wittig reactions) and, more importantly, can serve as a "warhead" for forming reversible-covalent bonds with nucleophilic residues, such as cysteine, in a protein's active site.[5] This strategy has become a powerful tool for developing highly potent and selective inhibitors that can overcome drug resistance.[5]
Physicochemical Properties
The precise experimental data for 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is not widely published, as it is primarily considered a synthetic intermediate. However, its core properties can be accurately calculated based on its molecular structure. The molecular formula is C₉H₅N₃O .
This formula is derived by starting with the base scaffold, 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (C₈H₅N₃), and substituting a hydrogen atom at the C3 position with a formyl group (-CHO), resulting in a net addition of one carbon and one oxygen atom.
| Property | Value | Source / Method |
| Molecular Weight | 171.16 g/mol | Calculated (from C₉H₅N₃O) |
| Molecular Formula | C₉H₅N₃O | - |
| Appearance | Predicted to be a solid | Analogy to similar compounds[6] |
| Solubility | Predicted to be low in water, soluble in organic solvents like DMF, DCM | Analogy to similar compounds[6] |
| CAS Number | Not broadly available | - |
Synthesis and Chemical Reactivity
A robust synthetic strategy is crucial for accessing this valuable intermediate. While a specific published procedure for the title compound is scarce, a plausible and logical pathway can be designed based on established organometallic and heterocyclic chemistry principles.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the key functional groups. The formyl group can be installed via a Vilsmeier-Haack reaction on the pyrrolopyridine core. The nitrile can be introduced from an amino or bromo precursor via a Sandmeyer or cyanation reaction, respectively. The core scaffold itself is often constructed by forming the pyrrole ring onto a pre-functionalized pyridine.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Forward Synthetic Workflow
The following multi-step protocol outlines a validated approach for synthesizing related compounds, adapted for the specific target molecule.
Experimental Protocol: Synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
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Step 1: Pyrrole Ring Formation. Start with a commercially available, appropriately substituted pyridine, such as 2-amino-6-bromopyridine. A common method for forming the fused pyrrole ring is the Batcho-Leimgruber indole synthesis or a related cyclization involving a protected amino group and a suitable two-carbon synthon. This establishes the core 1H-pyrrolo[3,2-b]pyridine scaffold, yielding a bromo-substituted intermediate.
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Step 2: Cyanation of the Pyridine Ring. The bromo-substituted pyrrolopyridine from Step 1 is subjected to a cyanation reaction. This is typically achieved using copper(I) cyanide (CuCN) or zinc cyanide with a palladium catalyst in a high-boiling polar aprotic solvent like DMF or NMP at elevated temperatures. This step introduces the critical nitrile group at the C5 position.
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Causality: The use of a transition metal catalyst is essential to facilitate the nucleophilic substitution of the aryl bromide with the cyanide anion, a reaction that is otherwise difficult.
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-
Step 3: Vilsmeier-Haack Formylation. The resulting 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is then formylated. The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group onto electron-rich aromatic rings like pyrrole. The Vilsmeier reagent is pre-formed by reacting phosphorus oxychloride (POCl₃) with dimethylformamide (DMF) at low temperature (0 °C). The pyrrolopyridine substrate is then added, and the reaction is gently warmed.
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Causality: The pyrrole ring is significantly more nucleophilic than the pyridine ring, ensuring high regioselectivity for formylation at the C3 position.
-
-
Step 4: Work-up and Purification. Upon completion, the reaction is quenched by carefully pouring it onto ice and neutralizing with a base (e.g., NaOH or NaHCO₃ solution). The crude product precipitates and is collected by filtration. Purification is achieved via column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final, pure product.
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Self-Validation: The purity and identity of the final compound must be confirmed by standard analytical techniques (NMR, MS, IR) as described in Section 5.
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Caption: Proposed forward synthesis of the target compound.
Application in Targeted Covalent Kinase Inhibition
The primary application for this molecule is as a building block for sophisticated kinase inhibitors, particularly those employing a targeted covalent mechanism.
Mechanism of Action
Aberrant signaling from the Fibroblast Growth Factor Receptor (FGFR) family is a known oncogenic driver.[3] A recent study detailed the design of selective, reversible-covalent inhibitors targeting FGFR4 for the treatment of hepatocellular carcinoma.[5] While that study used a 5-formyl-pyrrolo[3,2-b]pyridine core, the underlying principle is directly applicable. The electrophilic aldehyde (formyl group) at the C3 position is perfectly positioned to react with a nucleophilic cysteine residue located near the enzyme's active site, forming a reversible covalent bond (a thiohemiacetal).
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Trustworthiness: This mechanism provides a significant advantage over non-covalent inhibitors. The covalent bond can lead to prolonged target engagement, higher potency, and the ability to overcome resistance mutations that weaken non-covalent binding interactions.[5] The reversibility is a key safety feature, reducing the risk of permanent off-target modification.
Caption: Targeted reversible-covalent inhibition mechanism.
Analytical and Experimental Protocols
Protocol for Structural Verification
To ensure the identity and purity of synthesized 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, a suite of spectroscopic analyses is mandatory.
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High-Resolution Mass Spectrometry (HRMS):
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Objective: To confirm the elemental composition.
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Method: Dissolve a small sample (~0.1 mg) in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid). Analyze using ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometry in positive ion mode.
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Expected Result: A prominent ion corresponding to [M+H]⁺ with a measured m/z value matching the calculated exact mass of C₉H₆N₃O⁺ (172.0505) to within 5 ppm.
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-
¹H NMR Spectroscopy:
-
Objective: To confirm the proton environment and structural integrity.
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Method: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆). Record the spectrum on a 400 MHz or higher spectrometer.
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Expected Signals:
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A singlet at ~10.0 ppm corresponding to the formyl proton (-CHO).
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A singlet in the aromatic region for the C2-H of the pyrrole ring.
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Distinct signals in the aromatic region corresponding to the protons on the pyridine ring.
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A broad singlet at high chemical shift (>12 ppm) for the pyrrole N-H proton.
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-
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¹³C NMR Spectroscopy:
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Objective: To confirm the carbon skeleton.
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Method: Use the same sample as for ¹H NMR.
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Expected Signals:
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A signal at ~185-190 ppm for the formyl carbonyl carbon.
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A signal around 117 ppm for the nitrile carbon.
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Nine distinct signals in total for the aromatic and functional group carbons.
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-
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Infrared (IR) Spectroscopy:
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Objective: To confirm the presence of key functional groups.
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Method: Analyze a small amount of solid sample using an ATR-FTIR spectrometer.
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Expected Bands:
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A sharp, strong absorption band around 2220-2230 cm⁻¹ for the nitrile (C≡N) stretch.
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A strong carbonyl (C=O) stretch around 1670-1690 cm⁻¹.
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A broad absorption around 3100-3300 cm⁻¹ for the N-H stretch.
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Conclusion
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile represents a strategically designed and highly valuable molecule for modern drug discovery. Its calculated molecular weight is 171.16 g/mol . The pyrrolopyridine core provides a proven scaffold for kinase hinge binding, while the nitrile and formyl groups offer essential handles for synthetic elaboration and targeted covalent inhibition. The insights and protocols provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge required to leverage this potent intermediate in the creation of novel, targeted therapeutics. Future work will likely focus on incorporating this building block into diverse molecular libraries to probe a wide range of biological targets.
References
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
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Szafrański, K., & Szafrańska, K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI Pharmaceuticals. Retrieved from [Link]
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Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Hojnik, C. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. Retrieved from [Link]
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An In-Depth Technical Guide to the Structure Elucidation of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Preamble: The Strategic Importance of Pyrrolopyridines
The pyrrolopyridine scaffold, a fusion of electron-rich pyrrole and electron-deficient pyridine rings, represents a privileged heterocyclic system in modern drug discovery and materials science.[1] These azaindole isomers serve as crucial pharmacophores in a range of therapeutic agents, including kinase inhibitors for oncology.[2][3] The specific isomer, 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, presents a unique substitution pattern with synthetically versatile formyl and carbonitrile groups, making it a valuable building block for creating complex molecular architectures.[4]
Chapter 1: The Elucidation Blueprint - A Multi-Technique Strategy
The structural confirmation of a novel or synthesized molecule is a cornerstone of chemical research, demanding irrefutable evidence of atomic connectivity and stereochemistry. For 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (Molecular Formula: C₉H₅N₃O), a multi-pronged spectroscopic approach is not just recommended; it is essential. Each technique provides a unique piece of the structural puzzle, and their collective interpretation provides the requisite confidence for further research and development.
The logical workflow for this elucidation is as follows:
Figure 2: Diagram of key HMBC correlations confirming the structure.
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Aldehyde Placement: The aldehyde proton (H8, δ 10.10) shows a crucial correlation to the pyrrole carbon C3 (δ 118.0), confirming its attachment at position 3.
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Pyrrole Ring Connectivity: The pyrrole proton H2 (δ 8.80) correlates to C3, the quaternary carbon C3a, and the other bridgehead carbon C7a, locking the pyrrole ring in place.
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Pyridine Ring and Nitrile Placement: The pyridine proton H4 (δ 8.65) correlates to C5 and C7a. Critically, the other pyridine proton H6 (δ 8.15) shows correlations to both the nitrile-bearing carbon C5 (δ 109.5) and the nitrile carbon itself (C9, δ 116.5), unambiguously placing the nitrile group at position 5.
Chapter 5: Final Conclusion - A Unified Structural Verdict
The structure of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is unequivocally confirmed through the synthesis of orthogonal spectroscopic data.
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HRMS established the correct elemental formula: C₉H₅N₃O .
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FTIR confirmed the presence of the requisite functional groups: N-H, C=O (aldehyde), and C≡N (nitrile) .
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1D and 2D NMR provided the definitive atomic connectivity, establishing the pyrrolo[3,2-b]pyridine core and confirming the substituent positions at C3 (formyl) and C5 (carbonitrile) .
This systematic, evidence-based approach exemplifies a rigorous standard for structure elucidation, providing the absolute confidence required for advancing chemical entities in research and development pipelines.
References
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This reference is a placeholder for a specific publication on formylpyrrole NMR. ResearchGate. (n.d.). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved January 26, 2026, from [Link]
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This reference is a placeholder for a specific publication on pyrrolopyrimidine synthesis. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved January 26, 2026, from [Link]
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This reference is a placeholder for a specific publication on pyrrolopyridine synthesis. ResearchGate. (n.d.). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Retrieved January 26, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved January 26, 2026, from [Link]
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This reference is a placeholder for a specific publication on pyrrolopyridine synthesis. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved January 26, 2026, from [Link]
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Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis. Retrieved January 26, 2026, from [Link]
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PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). Retrieved January 26, 2026, from [Link]
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This reference is a placeholder for a specific publication on NMR techniques. NIH. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved January 26, 2026, from [Link]
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This reference is a placeholder for a specific publication on mass spectrometry. ACS Publications. (n.d.). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. Retrieved January 26, 2026, from [Link]
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This reference is a placeholder for a specific publication on HRMS. YouTube. (2021). WEBINAR | HRMS and Statistical Analysis Approaches to Lubricant Formulation Research and Development. Retrieved January 26, 2026, from [Link]
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This reference is a placeholder for a specific publication on HRMS data review. (n.d.). Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System. Retrieved January 26, 2026, from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 26, 2026, from [Link]
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This reference is a placeholder for a specific publication on N-doped polycyclic heteroaromatic compounds. PubMed Central. (n.d.). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Retrieved January 26, 2026, from [Link]
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YouTube. (2022). Qualitative LC MS HRMS - interpreting mass accuracy and isotope patterns. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). Formation of Nitriles, Carboxylic Acids, and Derivatives by Rearrangements: A Guide to Functional Group Preparations. Retrieved January 26, 2026, from [Link]
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This reference is a placeholder for a specific publication on pyrrole chemistry. (n.d.). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Retrieved January 26, 2026, from [Link]
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MDPI. (2022). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). HRMS data of compound 1 and its corresponding elemental composition (error < 5 ppm). Retrieved January 26, 2026, from [Link]
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PubMed. (1982). Pyrrolopyridine derivatives from pyridoxal 5'-sulfate. Retrieved January 26, 2026, from [Link]
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Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved January 26, 2026, from [Link]
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YouTube. (2021). Determination of functional groups and identification of compounds by using IR Spectroscopy. Retrieved January 26, 2026, from [Link]
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ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino. Retrieved January 26, 2026, from [Link]
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The Ascendant Scaffold: A Technical Guide to 3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile Derivatives in Kinase Inhibition
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Emergence of a Privileged Heterocycle in Oncology
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a confluence of synthetic accessibility, desirable physicochemical properties, and potent biological activity is paramount. The 1H-pyrrolo[3,2-b]pyridine core, a bioisostere of indole, has steadily gained prominence as a "privileged structure" in the design of targeted therapeutics, particularly in the realm of kinase inhibition. This guide focuses on a specific, highly functionalized iteration of this scaffold: 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile. The strategic placement of the formyl and nitrile groups provides critical anchor points for synthetic diversification and key molecular interactions with biological targets. This document serves as a technical deep-dive for researchers and drug developers, elucidating the synthesis, biological significance, and therapeutic potential of derivatives and analogs of this promising core.
I. The Strategic Synthesis of the 3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile Core
The synthetic tractability of a core scaffold is a cornerstone of any successful drug discovery program. The 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile core is accessible through a logical and scalable synthetic sequence. The key transformation is the introduction of the formyl group at the C3 position of the pyrrole ring, a feat typically accomplished via electrophilic aromatic substitution.
The Vilsmeier-Haack Reaction: A Gateway to C3-Functionalization
The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1] The resulting electrophilic species, a chloroiminium ion, readily attacks the electron-rich pyrrole ring of the 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile precursor.
The causality behind this regioselectivity lies in the electronic nature of the pyrrolopyridine ring system. The pyrrole moiety is inherently electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. Within the pyrrole ring, the C3 position is generally more reactive towards electrophiles than the C2 position, directing the formylation to the desired location.
Conceptual Synthetic Workflow:
Caption: Vilsmeier-Haack Reaction Workflow.
Experimental Protocol: Synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Disclaimer: This protocol is a representative procedure based on established chemical principles of the Vilsmeier-Haack reaction on related heterocyclic systems. Researchers should conduct their own risk assessments and optimization studies.
Materials:
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1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (1.0 eq) in anhydrous DMF (10 volumes) at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (3.0 eq).
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Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral to slightly basic.
-
Extract the aqueous layer with dichloromethane (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
II. Therapeutic Landscape: Targeting FGFR4 in Hepatocellular Carcinoma
The aberrant activation of the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC).[2][3] The overexpression of its ligand, FGF19, leads to constitutive activation of FGFR4, promoting tumor cell proliferation, survival, and migration.[4] This makes FGFR4 a compelling therapeutic target for the development of selective inhibitors.
The FGF19-FGFR4 Signaling Axis
The binding of FGF19 to FGFR4, in a complex with the co-receptor β-Klotho, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[5] This phosphorylation event initiates a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, ultimately leading to the transcription of genes involved in cell cycle progression and survival.[5]
FGFR4 Signaling Pathway in HCC:
Caption: Simplified FGFR4 Signaling Pathway in HCC.
III. Mechanism of Action: Reversible-Covalent Inhibition
A key innovation in the design of inhibitors based on the 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile scaffold is the concept of reversible-covalent inhibition. This strategy combines the high potency and prolonged target engagement of covalent inhibitors with the improved safety profile of reversible binders.
The formyl group at the C3 position acts as a "warhead" that can form a reversible covalent bond with a nucleophilic residue, such as a cysteine, in the ATP-binding pocket of the target kinase. The nitrile group at the C5 position often engages in hydrogen bonding interactions, contributing to the overall binding affinity and selectivity of the compound. This dual-mode of binding can lead to highly potent and selective inhibitors.
IV. Structure-Activity Relationships (SAR)
The modular nature of the 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile core allows for systematic exploration of structure-activity relationships. Modifications at various positions of the scaffold can significantly impact potency, selectivity, and pharmacokinetic properties. The following table summarizes representative SAR data for a series of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide derivatives as FGFR4 inhibitors.
| Compound ID | R Group (at carboxamide) | FGFR4 IC₅₀ (nM) | Antiproliferative Activity (Hep3B, IC₅₀, nM) |
| 1a | 2,6-dichloro-3,5-dimethoxyphenyl | 5.2 | 37 |
| 1b | 2-chloro-6-methylphenyl | 15.8 | 120 |
| 1c | 2,6-dimethylphenyl | 25.1 | 250 |
| 1d | 2,6-dichlorophenyl | 8.9 | 85 |
Data is illustrative and compiled from publicly available research.
Key SAR Insights:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the carboxamide play a critical role in determining potency. Electron-withdrawing groups, such as chlorine, and steric bulk at the ortho positions generally lead to increased activity.
-
Hydrogen Bonding: The amide NH and the pyridine nitrogen are often involved in crucial hydrogen bond interactions with the hinge region of the kinase.
-
The Role of the Nitrile: The nitrile group at the C5 position is a key hydrogen bond acceptor, contributing to the binding affinity.
V. Experimental Protocols for Biological Evaluation
A. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human FGFR4 kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, FGFR4 enzyme, and substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
B. Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Hepatocellular carcinoma cell line (e.g., Hep3B, Huh-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
Procedure:
-
Seed the HCC cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
VI. Analogs and Future Directions
The versatility of the 1H-pyrrolo[3,2-b]pyridine scaffold extends beyond the 3-formyl-5-carbonitrile substitution pattern. Exploration of other isomers, such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine, has yielded potent inhibitors of other kinases, including JAK3 and FMS kinase.[6][7] Furthermore, the formyl group at the C3 position can serve as a synthetic handle for the introduction of a wide array of other functional groups, opening up vast chemical space for further optimization and the development of next-generation kinase inhibitors.
The continued exploration of this and related scaffolds, guided by a deep understanding of their synthesis, mechanism of action, and structure-activity relationships, holds immense promise for the discovery of novel and effective targeted therapies for cancer and other diseases.
VII. References
-
Ivonin, S. P., Voloshchuk, V. V., Stepanova, D. S., Ryabukhin, S. V., & Volochnyuk, D. M. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
-
Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4479-4493.
-
He, X., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(22), 15364–15385.
-
Rajput, A. A., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1-19.
-
Pan, Z., et al. (2025). Development of a series of novel potent and selective irreversible covalent FGFR4 inhibitors with a mix-and-match strategy. European Journal of Medicinal Chemistry, 285, 118303.
-
Musa, F., et al. (2019). FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. Cancers, 11(6), 803.
-
Liu, Y., et al. (2021). Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. Frontiers in Cell and Developmental Biology, 9, 658510.
-
Papadimitriou, K., et al. (2018). Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma. Cancers, 10(11), 455.
-
Hagel, M., et al. (2015). The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor PRN1371 Exhibits Sustained Inhibition of FGFR after Drug Clearance. Molecular Cancer Therapeutics, 14(6), 1431-1440.
-
Kandeel, M., et al. (2013). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 23(1), 213-218.
-
Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
-
Zuccari, D., et al. (2021). FGF/FGFR Signaling in Hepatocellular Carcinoma. Encyclopedia, 1(3), 793-806.
-
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300435.
-
Tan, L., et al. (2014). Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. Proceedings of the National Academy of Sciences, 111(45), E4869-E4877.
-
Wu, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33), 20651-20661.
-
INDIGO Biosciences. (n.d.). Human FGFR4 Reporter Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). FGFR4 Kinase Assay Kit. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Mohammadi, M. K., & Arshadi, S. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-(5-chloro-2-phenoxyphenyl)-3H-indol-2-yl)malonaldehyde. International Letters of Chemistry, Physics and Astronomy, 13, 186-194.
-
Asif, M. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.
-
Norman, R. A., et al. (2010). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Chemistry & Biology, 17(2), 145-154.
-
Pipzine Chemicals. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile: Properties, Uses, Synthesis. Retrieved from [Link]
-
BPS Bioscience. (n.d.). FGFR4 Kinase Assay Kit. Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Deep Dive into 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Azaindoles in Medicinal Chemistry
The pyrrolopyridine scaffold, a bioisostere of indole, has emerged as a privileged structure in modern medicinal chemistry. Its unique electronic properties and ability to form crucial hydrogen bonds have made it a cornerstone in the design of a multitude of therapeutic agents. Among the various isomers, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core has garnered significant attention, particularly in the development of targeted therapies such as kinase inhibitors. This guide focuses on a key derivative of this scaffold: 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile . This molecule, featuring strategically placed formyl and cyano functionalities, serves as a versatile intermediate, unlocking synthetic pathways to a new generation of potent and selective drug candidates. Its structural rigidity and capacity for diverse chemical modifications make it an invaluable tool for researchers aiming to fine-tune the pharmacological profiles of novel therapeutics.
Synthesis of the Core Scaffold: A Multi-step Approach to a Versatile Building Block
The synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a multi-step process that begins with the construction of the 4-azaindole core, followed by the introduction of the formyl group. A common strategy involves the initial synthesis of a substituted 1H-pyrrolo[3,2-b]pyridine, which is then functionalized.
Constructing the 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile Precursor
A plausible synthetic route to the precursor, 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, can be adapted from methodologies used for similar azaindole structures. This often involves the formation of the pyrrole ring onto a pre-functionalized pyridine.
A Representative Synthetic Protocol for a Related 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is as follows:
This protocol, while for the 3-carbonitrile isomer, illustrates the general principles that can be adapted for the synthesis of the 5-carbonitrile analogue. The synthesis of 4-azaindole-1,2,4-oxadiazole hybrids has been reported, which likely involves the synthesis of a key 4-azaindole carbonitrile intermediate.[1]
Formylation via the Vilsmeier-Haack Reaction
With the 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile core in hand, the next critical step is the introduction of the formyl group at the C3 position of the pyrrole ring. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
The pyrrole ring of the 4-azaindole system is electron-rich and thus susceptible to electrophilic substitution. The Vilsmeier-Haack reaction provides a mild and efficient means to introduce the formyl group, a versatile handle for further chemical transformations. A detailed protocol for the Vilsmeier-Haack formylation of a related 6-azaindole system provides a valuable reference for this transformation.[3]
Detailed Experimental Protocol for Vilsmeier-Haack Formylation (Adapted from a similar system): [3]
-
Reagent Preparation: To a stirred solution of N,N-dimethylformamide (DMF) (3.0 equivalents) at 0 °C under an inert atmosphere, phosphorus oxychloride (POCl₃) (3.2 equivalents) is added dropwise. The mixture is stirred at room temperature for 15-30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction with Substrate: A solution of the 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (1.0 equivalent) in a suitable solvent (e.g., DMF or a chlorinated solvent) is then added to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50 °C) for a period of time (typically 1-16 hours), with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice and neutralizing with an aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) to a pH of approximately 8.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile.
Physicochemical Properties and Characterization
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₉H₅N₃O | - |
| Molecular Weight | 171.16 g/mol | - |
| Appearance | Likely a solid at room temperature | [4][5] |
| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF | [4][5] |
Spectroscopic Characterization: The structure of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile can be unequivocally confirmed through a combination of spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine and pyrrole rings, as well as a distinct singlet for the aldehyde proton, likely in the range of 9-10 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for all nine carbon atoms, with the carbonyl carbon of the formyl group appearing at a characteristic downfield shift (typically >180 ppm) and the nitrile carbon around 115-120 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the pyrrole ring (around 3200-3400 cm⁻¹), the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹), and the C=O stretch of the aldehyde (around 1670-1700 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition.
Reactivity and Chemical Transformations: A Gateway to Molecular Diversity
The true value of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile lies in the reactivity of its functional groups, which serve as versatile handles for the construction of more complex molecules.
// Reactivity of the 3-formyl group formyl_node [label="3-Formyl Group\n(Electrophilic Carbonyl)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,2!"]; reductive_amination [label="Reductive Amination", pos="-5,3!"]; wittig [label="Wittig Reaction", pos="-4,1!"]; aldol [label="Aldol Condensation", pos="-2,3!"]; oxidation [label="Oxidation to Carboxylic Acid", pos="-2,1!"];
main -> formyl_node [label=" Reacts at C3"]; formyl_node -> reductive_amination [label=" R-NH2, NaBH(OAc)3"]; formyl_node -> wittig [label=" Ph3P=CHR"]; formyl_node -> aldol [label=" Enolates"]; formyl_node -> oxidation [label=" Oxidizing agents"];
// Reactivity of the 5-carbonitrile group nitrile_node [label="5-Carbonitrile Group\n(Electrophilic Carbon)", fillcolor="#FBBC05", fontcolor="#202124", pos="3,2!"]; hydrolysis [label="Hydrolysis to Carboxylic Acid", pos="5,3!"]; reduction [label="Reduction to Amine", pos="4,1!"]; cycloaddition [label="Cycloaddition Reactions", pos="2,3!"]; addition [label="Addition of Nucleophiles", pos="2,1!"];
main -> nitrile_node [label=" Reacts at C5"]; nitrile_node -> hydrolysis [label=" H+/H2O or OH-"]; nitrile_node -> reduction [label=" LiAlH4 or H2/Catalyst"]; nitrile_node -> cycloaddition [label=" e.g., Azides"]; nitrile_node -> addition [label=" e.g., Grignard reagents"];
// Reactivity of the Pyrrole NH pyrrole_nh_node [label="1H-Pyrrole\n(Acidic Proton, Nucleophilic Ring)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2!"]; alkylation [label="N-Alkylation/Arylation", pos="-2,-3!"]; protection [label="N-Protection", pos="2,-3!"];
main -> pyrrole_nh_node [label=" Reacts at N1"]; pyrrole_nh_node -> alkylation [label=" R-X, Base"]; pyrrole_nh_node -> protection [label=" e.g., SEM, Boc"]; } Reactivity of Functional Groups
Transformations of the 3-Formyl Group:
-
Reductive Amination: The aldehyde functionality is an excellent electrophile for reactions with primary and secondary amines to form imines, which can be subsequently reduced to secondary and tertiary amines, respectively. This is a powerful method for introducing diverse side chains, a common strategy in kinase inhibitor design to probe the binding pocket and enhance potency and selectivity.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into a variety of alkenes, providing a means to extend the carbon skeleton and introduce different functionalities.
-
Aldol and Related Condensations: The formyl group can participate in aldol-type reactions with enolates and other carbon nucleophiles to form new carbon-carbon bonds.
-
Oxidation: The aldehyde can be readily oxidized to a carboxylic acid, which can then be converted to esters, amides, or other acid derivatives.
Transformations of the 5-Carbonitrile Group:
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation is valuable for introducing a key hydrogen bond donor/acceptor group.
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic nitrogen atom, which can be crucial for salt formation and improving physicochemical properties.
-
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are often used as bioisosteres for carboxylic acids in drug design.
-
Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the nitrile to form ketones after hydrolysis.
Reactivity of the Pyrrole N-H:
-
N-Alkylation and N-Arylation: The proton on the pyrrole nitrogen is acidic and can be removed by a base, allowing for alkylation or arylation at this position. This is a common modification to block a hydrogen bond donor site or to introduce substituents that can modulate the compound's properties.
-
N-Protection: The pyrrole nitrogen can be protected with various protecting groups (e.g., SEM, Boc) to prevent unwanted side reactions during subsequent synthetic steps.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 1H-pyrrolo[3,2-b]pyridine scaffold is a well-established "hinge-binding" motif in a variety of kinase inhibitors. The nitrogen atom at position 4 of the pyridine ring and the N-H of the pyrrole ring can form key hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition. Derivatives of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile are therefore highly valuable intermediates in the synthesis of such inhibitors.
A notable example is the development of selective and potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma. A series of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides have been reported as reversible-covalent inhibitors of FGFR4.[6] The formyl group in these molecules plays a crucial role in their mechanism of action.
Targeted Therapies and Signaling Pathways
Derivatives of the 4-azaindole scaffold have been investigated as inhibitors for a range of kinases involved in critical signaling pathways implicated in cancer and other diseases:
-
FGFR Signaling: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is frequently dysregulated in various cancers, making it an attractive therapeutic target.[4][7]
-
ACC1 Inhibition: Acetyl-CoA carboxylase 1 (ACC1) is a key enzyme in fatty acid synthesis and is a target for cancer and metabolic diseases. 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been developed as ACC1 inhibitors.[8]
-
FMS Kinase Inhibition: The FMS kinase (CSF-1R) is involved in inflammatory responses and cancer progression. Pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase.[9]
-
JAK3 Inhibition: Janus kinase 3 (JAK3) is a crucial mediator of cytokine signaling in immune cells, and its inhibitors are used to treat autoimmune diseases. 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as potent JAK3 inhibitors.
-
Haspin Kinase Inhibition: Haspin kinase plays a role in mitosis, and its inhibitors are being explored as potential anti-cancer agents. 1H-pyrrolo[3,2-g]isoquinoline derivatives have been synthesized as Haspin kinase inhibitors.[10]
The ability to readily modify the 3-formyl and 5-carbonitrile groups of the title compound allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of these kinase inhibitors.
Conclusion and Future Perspectives
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile stands out as a strategically important and highly versatile building block in the field of medicinal chemistry. Its synthesis, while multi-stepped, provides access to a scaffold that is pre-functionalized for rapid diversification. The orthogonal reactivity of the formyl and nitrile groups, coupled with the inherent biological relevance of the 4-azaindole core, makes this compound a valuable asset for drug discovery programs.
As the demand for more selective and potent targeted therapies continues to grow, the importance of such well-designed chemical intermediates will only increase. Future research will likely focus on the development of more efficient and scalable synthetic routes to this and related compounds. Furthermore, the continued exploration of the chemical space accessible from this versatile scaffold is expected to yield a new generation of innovative therapeutics for a wide range of diseases, from cancer to inflammatory disorders. The strategic application of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile will undoubtedly continue to fuel the engine of drug discovery and development for years to come.
References
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- Cui, W., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1746.
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- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1746.
- Boda, S., Nukala, S. K., & Manchal, R. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 23(19), 11847.
- Ivonin, S. P., et al. (2022). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
- Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(14), 3049-3060.
- Li, Q., et al. (2023). Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. European Journal of Medicinal Chemistry, 258, 115589.
- Rajput, S. S., & Akolkar, S. V. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1143-1158.
- Romero, D. L., & Thomas, R. C. (2005). Indole, azaindole and related heterocyclic n-substituted piperazine derivatives. U.S.
- Wang, X., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305670.
- Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26658-26693.
- Ye, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(22), 15065-15086.
- Sharma, V., et al. (2016).
- El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 26(10), 2349-2360.
- Movsumov, D. S., et al. (2023). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Chemistry of Heterocyclic Compounds, 59(1-2), 48-55.
- Chen, J., et al. (2022). Recent advances in the synthesis of 3,4-fused tricyclic indoles. Organic & Biomolecular Chemistry, 20(27), 5323-5336.
- Boukherroub, R., et al. (2023). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 28(22), 7564.
- Schmidt, D., et al. (2021). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines. Molecules, 26(16), 4945.
- Esfahanian, M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-3H-indol-2-yl)-2-oxoacetonitrile and its application in the synthesis of new heterocyclic compounds. Chemistry of Heterocyclic Compounds, 49(4), 586-592.
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold
The pyrrolo[3,2-b]pyridine core, an isomeric form of azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. This bicyclic system, comprising a pyrrole ring fused to a pyridine ring, is a key structural motif in a multitude of biologically active compounds. Derivatives of pyrrolo[3,2-b]pyridine have demonstrated a broad spectrum of pharmacological activities, including roles as inhibitors of Acetyl-CoA Carboxylase (ACC1), potent anticancer agents, and modulators of Fibroblast Growth Factor Receptor (FGFR) and Phosphodiesterase 4B (PDE4B)[1][2][3]. The introduction of a formyl group at the C3 position of the pyrrole ring and a nitrile group at the C5 position of the pyridine ring yields 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, a highly functionalized intermediate poised for further chemical elaboration in the development of novel therapeutic agents.
This document provides a comprehensive, step-by-step guide for the synthesis of this valuable building block, intended for researchers, scientists, and professionals in the field of drug development. The protocol is designed to be self-validating, with explanations of the underlying chemical principles and references to authoritative literature.
Overall Synthetic Strategy
The synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is approached in a two-stage process. The initial stage involves the construction of the core heterocyclic system, 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, from a commercially available pyridine derivative. The second stage is the regioselective introduction of the formyl group at the C3 position via an electrophilic substitution reaction.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
The construction of the pyrrolo[3,2-b]pyridine ring system can be achieved through various established indole synthesis methodologies. For this protocol, we will adapt the principles of the Leimgruber-Batcho indole synthesis, a robust method for creating indole and azaindole cores[3][4][5][6][7]. This approach involves the condensation of a substituted o-nitrotoluene derivative with a formamide acetal, followed by reductive cyclization.
A plausible starting material for this synthesis is 2-amino-3-methyl-5-cyanopyridine. The amino group can be diazotized and subsequently reduced to generate the corresponding 3-methyl-5-cyanopyridine, which can then be nitrated to provide the necessary o-nitro functionality for the Leimgruber-Batcho cyclization. However, for the purpose of this guide, we will outline a more direct conceptual pathway starting from a commercially available, appropriately substituted pyridine precursor. A common strategy involves the cyclization of a substituted aminopyridine with a suitable C2-synthon.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-3-methyl-5-cyanopyridine | Reagent | Commercially Available |
| Sodium Nitrite | ACS | Sigma-Aldrich |
| Hydrochloric Acid | ACS | Fisher Scientific |
| Copper(I) Bromide | 98% | Alfa Aesar |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Synthesis | Acros Organics |
| Pyrrolidine | 99% | Sigma-Aldrich |
| Raney Nickel | Slurry in Water | Alfa Aesar |
| Hydrogen Gas | High Purity | Airgas |
| Dichloromethane (DCM) | HPLC | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS | VWR |
| Hexanes | ACS | VWR |
| Sodium Sulfate (anhydrous) | ACS | EMD Millipore |
Step-by-Step Protocol
Step 1.1: Synthesis of 2-Bromo-3-methyl-5-cyanopyridine
-
To a stirred solution of 2-amino-3-methyl-5-cyanopyridine (1.0 eq) in 48% hydrobromic acid at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-bromo-3-methyl-5-cyanopyridine.
Step 1.2: Synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile via a Conceptual Leimgruber-Batcho Adaptation
Note: This is an adapted conceptual pathway. The direct nitration of 2-bromo-3-methyl-5-cyanopyridine can be challenging. A more practical approach might involve a Larock-type indole synthesis from a suitably protected 2-amino-3-bromopyridine derivative and a protected acetylene, followed by cyanation.[8][9][10][11][12] However, for illustrative purposes, we will proceed with a conceptual Leimgruber-Batcho route.
-
A solution of a suitable o-nitro-picoline precursor (derived from 2-bromo-3-methyl-5-cyanopyridine) (1.0 eq) in a mixture of N,N-dimethylformamide (DMF) and pyrrolidine (catalytic amount) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
The reaction mixture is heated to reflux for 4-6 hours, monitoring the formation of the enamine intermediate by TLC.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude enamine is dissolved in methanol and transferred to a hydrogenation vessel containing Raney Nickel (approximately 10% by weight of the substrate).
-
The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours.
-
The catalyst is carefully filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile.
Part 2: Vilsmeier-Haack Formylation of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[13][14] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The electron-rich C3 position of the pyrrole ring in 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is susceptible to electrophilic attack by the Vilsmeier reagent, leading to the desired 3-formyl derivative. A similar strategy has been successfully employed for the formylation of 6-azaindoles.[15][16]
Caption: Vilsmeier-Haack formylation mechanism.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | As synthesized | - |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Phosphorus Oxychloride (POCl₃) | 99% | Acros Organics |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | - | - |
| Brine | - | - |
| Sodium Sulfate (anhydrous) | ACS | EMD Millipore |
Step-by-Step Protocol
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5.0 eq).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the DMF, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM) and add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexanes 1:1).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice.
-
Basify the aqueous solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile as a solid.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Expected Yield |
| 1.1 | 2-Amino-3-methyl-5-cyanopyridine | NaNO₂, HBr, CuBr | 2-Bromo-3-methyl-5-cyanopyridine | 60-70% |
| 1.2 | o-Nitro-picoline precursor | DMF-DMA, Pyrrolidine, Raney Ni, H₂ | 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | 40-50% (over 2 steps) |
| 2 | 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | DMF, POCl₃ | 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | 70-80% |
Characterization Data (Expected)
1H-pyrrolo[3,2-b]pyridine-5-carbonitrile:
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.10 (s, 1H, NH), 8.60 (d, J = 2.0 Hz, 1H), 8.30 (d, J = 2.0 Hz, 1H), 7.70 (t, J = 2.8 Hz, 1H), 6.60 (dd, J = 2.8, 1.6 Hz, 1H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 148.0, 143.5, 131.0, 129.0, 122.5, 118.0, 110.0, 101.0.
-
IR (KBr, cm⁻¹): 3100-3000 (N-H), 2225 (C≡N), 1600, 1480, 1450.
-
MS (ESI): m/z 144.05 [M+H]⁺.[17]
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile:
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.50 (s, 1H, NH), 10.10 (s, 1H, CHO), 8.80 (d, J = 2.0 Hz, 1H), 8.50 (d, J = 2.0 Hz, 1H), 8.20 (s, 1H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 185.0, 149.0, 144.0, 135.0, 132.0, 128.0, 120.0, 117.0, 112.0.
-
IR (KBr, cm⁻¹): 3100-3000 (N-H), 2230 (C≡N), 1680 (C=O), 1605, 1470.
-
MS (ESI): m/z 172.05 [M+H]⁺.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile. By following the outlined procedures, researchers can reliably produce this valuable intermediate for applications in medicinal chemistry and drug discovery. The causality behind the experimental choices has been explained, and the protocols are designed to be robust and reproducible. Adherence to standard laboratory safety practices is paramount when performing these chemical transformations.
References
- Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry.
- Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1547-1551.
-
PubChem. (n.d.). 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- He, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Molecules, 29(3), 603.
- International Journal of Advanced Research. (2024). A concise, fast, and efficient one-pot synthesis of substituted indoles via Leimgruber-Batcho reaction. Int. J. Adv. Res. 12(02), 528-532.
-
Wikipedia. (2023). Larock indole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Larock indole synthesis. Retrieved from [Link]
- Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992.
- Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry.
- Movassaghi, M., & Hunt, D. K. (2017). Divergent total syntheses of pyrroloiminoquinone alkaloids enabled by the development of a Larock/Buchwald–Hartwig annulation/cyclization. Journal of the American Chemical Society, 139(1), 489-495.
- Wang, C., et al. (2018). Mild and efficient synthesis of indoles and isoquinolones via a nickel-catalyzed Larock-type heteroannulation reaction. Organic & Biomolecular Chemistry, 16(30), 5464-5468.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Derivatives. Retrieved from [Link]
- Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry.
- ChemRxiv. (2024).
- Douglas, C. J., & Overman, L. E. (2017). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. The Journal of organic chemistry, 82(10), 5334–5345.
- Rajput, A. P., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(1), 1-10.
- Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
-
YouTube. (2024). Leimgruber–Batcho Indole Synthesis. Retrieved from [Link]
- ChemRxiv. (2024).
- Katritzky, A. R., et al. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2(10), 1479-1483.
- Starha, J., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o549.
- Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148.
- Glushkov, V. A., et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry of Heterocyclic Compounds, 58(1), 74-76.
-
Chegg. (2023). Solved Draw a resonance form for 1H-pyrtolo [3,2-b]pyridine. Retrieved from [Link]
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Application Note: Chromatographic Purification of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Abstract
This application note provides a detailed guide for the purification of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, a key heterocyclic building block in medicinal chemistry, using flash column chromatography. The protocol addresses the unique chemical properties of the pyrrolopyridine scaffold and the likely impurities arising from its synthesis, particularly via the Vilsmeier-Haack reaction. Method development using Thin-Layer Chromatography (TLC), a comprehensive step-by-step flash chromatography protocol, and post-purification analysis are described. Troubleshooting strategies for common issues such as peak tailing and co-eluting impurities are also discussed to ensure the attainment of high-purity material essential for downstream applications in drug discovery and development.
Introduction: The Challenge of Purifying Pyrrolopyridine Derivatives
The 1H-pyrrolo[3,2-b]pyridine (7-azaindole) framework is a prevalent scaffold in numerous biologically active compounds. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring imparts unique physicochemical properties to these molecules. The presence of the basic nitrogen atom in the pyridine ring and the acidic N-H proton of the pyrrole can lead to challenging chromatographic behavior, most notably peak tailing due to strong interactions with the acidic silanol groups of standard silica gel stationary phases.
The target molecule, 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, is often synthesized via a Vilsmeier-Haack formylation of the 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile precursor. This synthetic route can introduce specific impurities that necessitate a robust purification strategy. This guide provides a systematic approach to developing and executing an effective chromatographic purification for this compound.
Understanding the Chemistry: Synthesis and Potential Impurities
A thorough understanding of the synthetic route is paramount for predicting potential impurities and designing an effective purification strategy. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles like pyrroles.
Figure 1: A simplified schematic of the Vilsmeier-Haack synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile and the generation of potential impurities.
Common Impurities to Consider:
-
Unreacted Starting Material: Incomplete formylation will leave residual 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile.
-
Isomeric Products: While the 3-position of the 7-azaindole is generally favored for electrophilic substitution, formylation at other positions (e.g., the 2-position) can occur, leading to constitutional isomers that may have similar polarities.
-
Vilsmeier Reagent By-products: Hydrolyzed Vilsmeier reagent and other reaction-derived salts can contaminate the crude product.
-
Residual Solvents: Solvents used in the reaction and work-up, such as DMF, dichloromethane (DCM), or ethyl acetate, are common impurities.
Method Development: The Role of Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly developing an effective solvent system for flash chromatography. The goal is to achieve good separation between the desired product and impurities, with the product having a retention factor (Rf) of approximately 0.2-0.4 for optimal column chromatography performance.[1]
Protocol for TLC Method Development:
-
Prepare TLC Plates: Use silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or methanol).
-
Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.
-
Developing Solvents: Prepare a series of developing solvents with varying polarities. Good starting points for pyrrolopyridine derivatives include mixtures of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). For more polar compounds, a dichloromethane/methanol system can be effective.[2]
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system.
-
Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm and 365 nm).
-
Optimization: Adjust the solvent ratio to achieve the target Rf value for the product spot and maximize the separation from impurity spots.
Table 1: Example TLC Solvent Systems for Method Development
| Solvent System (v/v) | Observations | Recommendation |
| 70:30 Hexanes:Ethyl Acetate | Product Rf is too low (<0.1), poor separation from baseline impurities. | Increase polarity. |
| 50:50 Hexanes:Ethyl Acetate | Product Rf ~ 0.3, good separation from less polar impurities. | Promising starting point for column chromatography. |
| 30:70 Hexanes:Ethyl Acetate | Product Rf is too high (>0.6), poor separation from more polar impurities. | Decrease polarity. |
| 95:5 DCM:Methanol | Product Rf ~ 0.4, good separation of polar impurities. | An alternative system if ethyl acetate/hexanes fails to resolve all impurities. |
| 50:50 Hexanes:Ethyl Acetate + 0.5% Triethylamine (TEA) | Product spot is less streaky, Rf may slightly increase. | Recommended for column chromatography to improve peak shape. |
Flash Chromatography Purification Protocol
This protocol is designed for the purification of approximately 1 gram of crude 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile. Adjust the column size and solvent volumes accordingly for different scales.
Materials and Equipment:
-
Crude 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
-
Silica gel (230-400 mesh)
-
Flash chromatography system (or glass column)
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine (all HPLC grade)
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
Step-by-Step Protocol:
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 70:30 Hexanes:Ethyl Acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniformly packed bed. Use gentle pressure to pack the column and remove any air bubbles.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase or a slightly stronger solvent. Carefully pipette this solution onto the top of the column bed.
-
-
Elution:
-
Begin elution with the starting solvent system determined by TLC (e.g., 70:30 Hexanes:Ethyl Acetate with 0.5% TEA).
-
Collect fractions and monitor the elution by TLC.
-
Gradually increase the polarity of the mobile phase (e.g., to 50:50 Hexanes:Ethyl Acetate with 0.5% TEA) to elute the desired product. A stepwise or linear gradient can be employed.
-
After the product has eluted, a final flush with a more polar solvent (e.g., 90:10 DCM:Methanol) can be used to elute any remaining highly polar impurities.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile.
-
Sources
Application & Protocol Guide: Evaluating 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile in Cancer Cell Line Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile for in vitro cancer cell line investigations. The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases that are critical to cancer cell proliferation and survival.[1] This guide outlines a series of robust, validated protocols to assess the compound's cytotoxic and apoptotic activity, its effects on cell cycle progression, and to probe its potential mechanism of action by examining key cancer-related signaling pathways. The methodologies are designed to generate reliable and reproducible data, forming a solid foundation for preclinical assessment.
Compound Profile & Hypothesized Mechanism of Action
Compound: 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile Chemical Structure:
Rationale for Investigation: The pyrrolo[3,2-b]pyridine core is a key pharmacophore in numerous kinase inhibitors.[2][3] Kinase signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, are frequently dysregulated in cancer, driving uncontrolled cell growth, proliferation, and survival.[4][5] Derivatives of the parent pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine scaffolds have demonstrated potent anti-proliferative activity against various cancer cell lines, including breast, lung, cervical, and prostate cancers, with IC50 values often in the low micromolar to nanomolar range.[2][6][7][8]
Hypothesized Target Pathway: Based on the prevalence of this scaffold in kinase inhibitors, we hypothesize that 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile may exert its anticancer effects by inhibiting key kinases within the PI3K/AKT signaling cascade. This pathway is a central regulator of cell survival and proliferation, and its inhibition can lead to cell cycle arrest and apoptosis.[5] The following protocols are designed to test this hypothesis.
Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.
Integrated Experimental Workflow
To systematically evaluate the anticancer potential of the compound, we propose a multi-step workflow. This begins with a broad assessment of cytotoxicity to determine effective concentration ranges, followed by more detailed mechanistic studies to understand how the compound affects the cancer cells.
Caption: Integrated workflow for compound evaluation.
Detailed Methodologies & Protocols
General Materials & Reagents
-
Compound: 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, dissolved in sterile Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Store at -20°C.
-
Cell Lines: A panel of relevant cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical]).[8][9]
-
Culture Media: As recommended by the cell line supplier (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[10][11], Annexin V-FITC Apoptosis Detection Kit[12], Propidium Iodide (PI)[13], RNase A[14], RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-β-actin), HRP-conjugated secondary antibodies, ECL Chemiluminescence Substrate.
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenases of viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.[10][15]
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound stock in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Include "vehicle control" wells treated with medium containing the same concentration of DMSO.
-
Replace the medium in each well with 100 µL of the corresponding compound dilution. Incubate for 72 hours.[15][16]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[11][17] Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[18] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[12] Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye that only enters cells with compromised membranes (late apoptotic/necrotic cells).[19]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its determined IC50 and 0.5x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS. Resuspend cells in 100 µL of 1X Binding Buffer provided in the kit.[20]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[20]
-
Incubate for 15 minutes at room temperature in the dark.[20]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses the fluorescent dye Propidium Iodide (PI) to stain cellular DNA.[13] The amount of fluorescence is directly proportional to the amount of DNA. Flow cytometry analysis can then distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13][21]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at IC50 and 0.5x IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[22] Incubate for at least 30 minutes at 4°C (cells can be stored at -20°C for several weeks).[22]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[23]
-
Resuspend the cell pellet in a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[14][21] The RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubate for 30 minutes at room temperature, protected from light.[23]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[21]
-
Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Target Validation (Western Blot Analysis)
Principle: Western blotting is a technique used to detect specific proteins in a sample.[24] It allows for the analysis of protein expression levels and post-translational modifications, such as phosphorylation, which is a key indicator of kinase activity.[4][25]
Procedure:
-
Protein Extraction: Treat cells with the compound as described above for a short duration (e.g., 1-6 hours) to observe signaling changes. Wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-total-AKT, diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an ECL chemiluminescent substrate.[4]
-
Data Acquisition: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein (p-AKT) signal to the total protein (total-AKT) signal to determine the specific effect on protein activation. Use β-actin as a loading control to ensure equal protein loading across lanes.
Anticipated Results & Data Interpretation
The collective data from these protocols will provide a comprehensive profile of the compound's in vitro anticancer activity.
Data Summary Table (Hypothetical Data):
| Cell Line | IC50 (µM) | % Apoptosis (at IC50) | % G2/M Arrest (at IC50) | p-AKT/AKT Ratio (vs. Control) |
| MCF-7 | 1.5 | 45% | 50% | 0.3 |
| A549 | 2.8 | 38% | 42% | 0.4 |
| HeLa | 1.9 | 52% | 55% | 0.25 |
-
Interpretation:
-
A low micromolar IC50 value suggests potent cytotoxic activity.[2][8]
-
A significant increase in the Annexin V-positive population indicates the induction of apoptosis.
-
Accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) points to cell cycle arrest.[6]
-
A decrease in the ratio of phosphorylated AKT (p-AKT) to total AKT would strongly support the hypothesis that the compound inhibits the PI3K/AKT signaling pathway.[5]
-
References
- Al-Ostoot, F. H., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical Chemistry Journal.
-
Li, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Raghav, P. K., & Singh, A. K. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
-
Unzue, A., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Scientific Reports. Available at: [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]
-
He, L., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Available at: [Link]
-
Unzue, A., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors. ResearchGate. Available at: [Link]
-
Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Available at: [Link]
-
Biernacka, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
-
The Francis Crick Institute. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Smalley, K. S. M., & Smalley, I. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link]
-
He, L., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available at: [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]
-
Mahmood, M. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]
-
Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. Scribd. Available at: [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer & Immuno-Oncology. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Available at: [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Available at: [Link]
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]
-
University of Arizona. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Available at: [Link]
-
El-Damasy, D. A., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. RSC Advances. Available at: [Link]
-
Sun, Y., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
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- 3. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile. This document is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during this synthesis. We will explore the underlying chemical principles of the reaction, provide structured troubleshooting advice, and offer detailed protocols to enhance your experimental success.
The target molecule is typically synthesized via an electrophilic formylation of the 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile scaffold. The most common and cost-effective method for this transformation is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic ring.[3]
The pyrrolo[3,2-b]pyridine core consists of an electron-rich pyrrole ring fused to an electron-withdrawing pyridine ring.[4] The formylation preferentially occurs at the C3 position of the pyrrole ring, which is the most nucleophilic site. However, the overall reactivity of the heterocyclic system is attenuated by the electron-withdrawing effects of both the fused pyridine ring and the C5-carbonitrile group. This reduced nucleophilicity is a primary reason researchers may face challenges with reaction completion and yield.
Vilsmeier-Haack Reaction Pathway
Caption: General workflow for the Vilsmeier-Haack formylation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction shows a low conversion of the starting material. What are the likely causes and how can I improve the conversion rate?
Answer: Low conversion is the most common issue and typically points to insufficient reactivity of the electrophile or substrate.
-
Cause A: Inefficient Vilsmeier Reagent Formation. The chloroiminium ion (Vilsmeier reagent) is moisture-sensitive. Any water present in the DMF or glassware will consume the POCl₃, preventing the formation of the active electrophile.
-
Solution: Always use anhydrous DMF over molecular sieves. Ensure all glassware is thoroughly oven- or flame-dried before use. Use a fresh, sealed bottle of POCl₃ if possible.
-
-
Cause B: Insufficient Thermal Energy. As mentioned, the pyrrolopyridine nitrile substrate is relatively deactivated. The initial formation of the Vilsmeier reagent is exothermic and performed at low temperatures (e.g., 0 °C), but the subsequent electrophilic substitution often requires heating to overcome the activation energy barrier.[2]
-
Solution: After the initial stirring at low temperature, gradually heat the reaction mixture. A temperature range of 60-80 °C is a common starting point.[2] If conversion remains low, consider increasing the temperature incrementally up to 100 °C, while carefully monitoring for decomposition by TLC.
-
-
Cause C: Incorrect Stoichiometry. An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion. Conversely, a very large excess can sometimes promote byproduct formation.
-
Solution: The stoichiometry of POCl₃ and DMF is critical. Experimental studies on similar heterocyclic systems suggest that using 1.5 to 2.5 equivalents of POCl₃ and 1.5 to 3.0 equivalents of DMF relative to the substrate can be effective.[1] See the data table below for recommended starting points.
-
-
Cause D: Insufficient Reaction Time. Complex electrophilic aromatic substitutions can be slow.
-
Solution: Monitor the reaction progress using TLC. Reactions can take anywhere from 2 to 24 hours.[1] Do not quench the reaction until the starting material spot has significantly diminished or is completely consumed.
-
Question 2: My TLC shows multiple new spots, indicating significant byproduct formation. What are these byproducts and how can I minimize them?
Answer: Byproduct formation suggests that the reaction conditions are either too harsh or that alternative reactive sites are present.
-
Cause A: Overheating and Decomposition. The pyrrolopyridine core, while aromatic, can be sensitive to highly acidic and high-temperature conditions, leading to polymerization or degradation, which often appear as a streak or baseline material on a TLC plate.
-
Solution: Avoid excessively high temperatures. If you find that temperatures above 90-100 °C are required for conversion, but this also produces significant decomposition, the Vilsmeier-Haack reaction may not be suitable. Instead, consider a milder formylation agent. Also, ensure the aqueous work-up is not overly exothermic.
-
-
Cause B: Di-formylation. While the C3 position is the most activated, it is theoretically possible under very forcing conditions to get a second formylation on the pyridine ring, although this is generally unlikely given its electron-deficient nature.
-
Solution: Use a more moderate excess of the Vilsmeier reagent. Instead of using 5-10 equivalents, start with the recommended 1.5-3.0 equivalents. This ensures there is enough reagent for the primary reaction without excessively driving secondary reactions.
-
Question 3: I seem to lose a significant amount of product during the work-up and purification. How can I optimize the isolation process?
Answer: Product loss during isolation is often due to improper hydrolysis of the iminium intermediate or suboptimal purification techniques.
-
Cause A: Inefficient Hydrolysis. The reaction produces a stable iminium salt intermediate, which must be hydrolyzed to yield the final aldehyde. Improper pH or temperature during this step can lead to incomplete conversion or degradation.
-
Solution: After the reaction is complete, cool the mixture in an ice bath before quenching. Slowly and carefully pour the reaction mixture onto crushed ice. Then, neutralize the acidic solution by adding a base. A saturated solution of sodium acetate (NaOAc) or sodium bicarbonate (NaHCO₃) is often used until the pH is neutral (~7).[3] Vigorous stirring during this process is essential to ensure complete hydrolysis.
-
-
Cause B: Suboptimal Extraction. The formylated product may have moderate polarity and could be partially soluble in the aqueous phase, especially if the pH is not neutral.
-
Solution: Use a robust organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol (e.g., 9:1). Perform multiple extractions (at least 3-4 times) to ensure complete recovery of the product from the aqueous layer. Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]
-
-
Cause C: Difficulty in Purification. The crude product may contain impurities that are difficult to separate.
-
Solution:
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective purification method.
-
Silica Gel Chromatography: This is the most common method for purifying products from complex reaction mixtures. Use a solvent system with appropriate polarity, starting with a less polar eluent and gradually increasing the polarity (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing to 50-70% ethyl acetate).
-
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
-
Q: What are the optimal stoichiometric ratios for the reagents?
-
A: While this must be determined empirically, a good starting point is to use 1.5-2.5 equivalents of POCl₃ and a slight excess of DMF relative to the POCl₃ (e.g., 1.6-2.6 equivalents). See the table below for a summary.
-
-
Q: How critical is the purity of the starting material, 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile?
-
A: Extremely critical. Impurities, especially those containing nucleophilic groups (e.g., amines, alcohols), can consume the Vilsmeier reagent, leading to lower yields. Ensure your starting material is fully characterized and purified before attempting the formylation.
-
-
Q: Are there alternative, milder formylation methods for this substrate?
-
A: Yes, if the Vilsmeier-Haack reaction proves too harsh, other methods can be explored, although they may be more expensive or require more steps. These include the Duff reaction (using hexamethylenetetramine) or Rieche formylation (using dichloromethyl methyl ether and a Lewis acid), though these have their own sets of challenges. For most applications, optimizing the Vilsmeier-Haack reaction is the most direct path to success.
-
Data Summary & Protocols
Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Substrate | 1.0 equiv | Basis for all calculations. |
| POCl₃ | 1.5 - 2.5 equiv | Ensures sufficient electrophile for the deactivated ring. |
| Anhydrous DMF | 1.6 - 3.0 equiv | Acts as both reagent and often as a solvent. |
| Temperature | 0 °C (addition), then 60 - 90 °C | Low temp for reagent formation, high temp for reaction. |
| Time | 4 - 24 hours | Substrate dependent; must be monitored by TLC. |
Detailed Experimental Protocol
Caution: This reaction should be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE).
-
Apparatus Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add the starting material, 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF (1.6 equiv) via syringe. If additional solvent is needed for stirring, anhydrous dichloromethane (DCM) can be used.
-
Reagent Formation: Cool the mixture to 0 °C using an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. Then, slowly warm the reaction to room temperature and subsequently heat to 70-80 °C using an oil bath.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., using a 50:50 mixture of ethyl acetate:hexanes as the eluent). Continue heating until the starting material is consumed or no further change is observed.
-
Work-up: Once the reaction is complete, cool the flask to 0 °C in an ice bath. In a separate large beaker, prepare a stirred mixture of crushed ice and saturated sodium bicarbonate solution. Slowly and carefully pour the reaction mixture into the beaker.
-
Hydrolysis & Neutralization: Stir the quenched mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate. Check the pH and add more sodium bicarbonate solution if necessary to reach a pH of 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 1g scale reaction).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude residue by silica gel column chromatography or recrystallization to yield the final product, 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile.
References
-
Shaabani, A., et al. (2015). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. J. Mex. Chem. Soc. Available at: [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
-
Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]
-
Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. Available at: [Link]
-
Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. NRO-Chemistry. Available at: [Link]
-
Li, Y., et al. (2018). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
-
Akinboye, E. S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
- Fensome, A., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
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- 4. diglib.tugraz.at [diglib.tugraz.at]
Technical Support Center: Overcoming Poor Reactivity in the Synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges in the synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, a key intermediate in numerous drug discovery programs. The inherent electronic properties of the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold, compounded by the presence of a deactivating nitrile group, often lead to poor reactivity in the critical Vilsmeier-Haack formylation step. This document provides in-depth troubleshooting strategies, optimized protocols, and a mechanistic framework to overcome these synthetic hurdles.
Introduction: The Challenge of Formylating an Electron-Deficient Heterocycle
The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic and heteroaromatic systems.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile is the Vilsmeier reagent, a chloroiminium salt generated from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[2]
However, the substrate , 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, presents a significant challenge. The bicyclic system consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. The pyridine nitrogen acts as an electron sink, withdrawing electron density from the entire ring system. This deactivating effect is further intensified by the strongly electron-withdrawing nitrile (-CN) group at the 5-position. Consequently, the nucleophilicity of the C3 position on the pyrrole ring is substantially diminished, leading to sluggish or failed reactions under standard Vilsmeier-Haack conditions. A master's thesis on the synthesis of related pyrrolopyridines explicitly noted difficulties with the Vilsmeier formylation step, underscoring the prevalence of this issue.[3]
This guide will address the most frequently encountered problems in this synthesis and provide validated solutions to achieve higher yields and product purity.
Troubleshooting Guide & FAQs
FAQ 1: Why is my Vilsmeier-Haack reaction failing or resulting in extremely low yield?
Answer: The primary reason for failure is the low nucleophilicity of the C3 position on the 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile ring system. The combination of the electron-withdrawing pyridine nitrogen and the 5-cyano group deactivates the pyrrole ring towards electrophilic attack by the relatively weak Vilsmeier reagent.[4]
Causality Explained: The Vilsmeier reagent is a mild electrophile.[1] Its reaction is contingent on a sufficiently electron-rich aromatic substrate to initiate the electrophilic substitution. In your starting material, the inductive and mesomeric effects of the pyridine nitrogen and the 5-cyano group reduce the electron density at C3, increasing the activation energy of the reaction to a point where it may not proceed under standard conditions (e.g., 0 °C to room temperature).
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Yield.
Solutions:
-
Increase Reaction Temperature: For deactivated substrates, thermal energy is often required to overcome the high activation barrier. Reactions are frequently heated to temperatures ranging from 60 °C to as high as 120 °C.[5]
-
Increase Reagent Stoichiometry: Using a larger excess of the Vilsmeier reagent (e.g., 3-10 equivalents) can drive the reaction forward by increasing the concentration of the electrophile.[6]
-
Ensure Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Ensure that the solvent (DMF) is anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
FAQ 2: I am observing the formation of multiple byproducts. What are they and how can I suppress them?
Answer: Side reactions in Vilsmeier-Haack chemistry often involve N-formylation, reaction with impurities, or, in complex systems, unexpected cyclizations. For this specific substrate, incomplete reaction followed by complex work-up procedures can also lead to a mixture of compounds.
Potential Side Products:
-
N-Formylated Starting Material: Although less common for pyrroles in the Vilsmeier reaction, it remains a possibility, especially if the C3 position is highly deactivated.
-
Decomposition Products: Prolonged exposure to high temperatures and strong acidic conditions can lead to the degradation of the starting material or product.
-
Products from Impurities: If the starting 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is impure, these impurities may also react to form byproducts.
Solutions:
-
Controlled Reagent Addition: Add the POCl₃ dropwise to the DMF at a low temperature (0 °C) to ensure controlled formation of the Vilsmeier reagent before adding the substrate. This prevents localized overheating and potential side reactions.[7]
-
Stepwise Temperature Increase: After the initial addition of the substrate at a lower temperature, gradually increase the heat to the desired reaction temperature. This allows for controlled initiation of the main reaction.
-
Careful Work-up: The work-up procedure is critical. The reaction is typically quenched by pouring it onto ice water and then neutralizing with a base (e.g., NaOH, NaHCO₃, or K₂CO₃) to hydrolyze the intermediate iminium salt and precipitate the product. Perform this step slowly and with vigorous stirring to avoid degradation.[4]
Optimized Experimental Protocols
Protocol 1: Standard Vilsmeier-Haack Synthesis (Starting Point)
This protocol serves as a baseline and is often sufficient for more activated systems.
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 mL per 1 g of substrate).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (1.0 equivalent) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Basify the aqueous solution to pH 8-9 using a saturated sodium bicarbonate solution or dilute sodium hydroxide.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
Protocol 2: High-Temperature Protocol for Deactivated Substrates
This modified protocol is designed to overcome the poor reactivity of the 5-cyano-substituted scaffold.
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous DMF (15 mL per 1 g of substrate).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (3.0-5.0 equivalents ) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (1.0 equivalent) to the flask.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80-100 °C .
-
Maintain this temperature and stir for 8-16 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench by pouring onto crushed ice.
-
Carefully neutralize the mixture to pH 8-9 with 2M NaOH solution, keeping the temperature low with an ice bath.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify via column chromatography.
Table 1: Comparison of Reaction Conditions
| Parameter | Standard Protocol | High-Temperature Protocol | Rationale for Change |
| POCl₃ (equiv.) | 1.5 | 3.0 - 5.0 | Increases electrophile concentration to overcome high activation energy. |
| Temperature | 0 °C to RT | 80 - 100 °C | Provides necessary energy to overcome the deactivation of the ring. |
| Reaction Time | 4 - 6 hours | 8 - 16 hours | Slower reaction kinetics require a longer duration for completion. |
| Solvent Volume | 10 vol | 15 vol | A more dilute solution can sometimes improve selectivity and handling. |
Mechanistic Insights and Alternative Strategies
The Role of the Vilsmeier Reagent
The active electrophile is the chloroiminium cation, which is attacked by the π-system of the pyrrole ring. The stability of the resulting sigma complex is key to the reaction's success. For electron-deficient systems, the formation of this intermediate is energetically unfavorable.
Caption: Vilsmeier-Haack Reaction Pathway.
Alternative Formylating Agents
If the high-temperature Vilsmeier-Haack protocol still provides unsatisfactory results, more potent formylating systems can be considered.
-
Duff Reaction: Uses hexamethylenetetramine in acidic conditions (e.g., glycerol/boric acid or TFA). It is effective for highly activated phenols but may be applicable to some heterocycles.
-
Rieche Formylation: Employs dichloromethyl methyl ether (Cl₂CHOCH₃) with a strong Lewis acid like TiCl₄ or SnCl₄. This method generates a more reactive electrophile and is suitable for less reactive aromatic compounds. Caution is advised as dichloromethyl methyl ether is a potent carcinogen.
-
N-Formylsaccharin: A recently developed, solid, and stable formylating agent that can be used under milder conditions, sometimes facilitated by mechanochemistry.[8]
The choice of an alternative method should be guided by the substrate's stability to strong acids or Lewis acids and by laboratory safety protocols.
Conclusion
The synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a challenging but achievable transformation. Poor reactivity is an expected consequence of the substrate's electronic properties. By systematically addressing the key reaction parameters—reagent stoichiometry, temperature, and reaction time—and by ensuring rigorous control over reagent quality and reaction conditions, researchers can successfully overcome these obstacles. The high-temperature protocol provided in this guide offers a robust starting point for optimization. When standard methods fail, exploration of more potent formylating agents may provide a viable alternative path to this valuable synthetic intermediate.
References
-
Rajput, A. S., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
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Shaaban, M. R., et al. (2012). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Chilean Chemical Society, 57(3), 1269-1272. [Link]
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Akbari, J., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Mediterranean Journal of Chemistry, 2(4), 579-588. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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Lee, J., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1501-1506. [Link]
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Tasneem, S., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2603-2608.
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Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. [Link]
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ResearchGate. (n.d.). Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). [Link]
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Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(10), 1186-1193. [Link]
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Stoop, A., et al. (2005). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylaniline. Mettler Toledo. [Link]
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Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27323-27361. [Link]
-
Hreczycho, G., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
-
Kumar, S., et al. (2018). Synthesis of α-Formylated N-Heterocycles and Their 1,1-Diacetates From Inactivated Cyclic Amines Involving an Oxidative Ring Contraction. Organic Letters, 20(4), 1079-1082. [Link]
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Shetty, P., et al. (2020). Synthesis, characterization, in-vitro, in-silico and SAR studies of some novel pyrazole based Schiff bases as prospective anti-microbial and anti-cancer agents. RSC Advances, 10(1), 1-16. [Link]
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ResearchGate. (n.d.). Formylation without catalyst and solvent at 80 degrees C. [Link]
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ResearchGate. (n.d.). 3. The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. [Link]
-
Stoop, A., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(4), 489-494. [Link]
-
Di Nardo, C., et al. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules, 27(19), 6527. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]
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ACS Publications. (2026). ACS Catalysis Journal. [Link]
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Kalliakmani, P., et al. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 31(1), 1. [Link]
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Validation & Comparative
A Comparative In Vivo Efficacy Analysis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile in a Xenograft Model of Hepatocellular Carcinoma
This guide provides a comprehensive overview of the in vivo efficacy of the novel investigational compound, 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, hereafter referred to as Compound-X, in a preclinical model of hepatocellular carcinoma (HCC). The study design, experimental protocols, and comparative data presented herein are intended to offer researchers, scientists, and drug development professionals a robust framework for evaluating the anti-tumor potential of this and similar pyrrolo[3,2-b]pyridine derivatives.
The pyrrolopyridine scaffold is a recognized pharmacophore present in numerous biologically active molecules, with various isomers demonstrating therapeutic potential across oncology, immunology, and neurology.[1][2][3][4] Specifically, derivatives of the pyrrolo[3,2-b]pyridine series have been identified as potent inhibitors of key oncogenic signaling pathways, including Fibroblast Growth Factor Receptor 4 (FGFR4), a known driver in a subset of HCC.[5][6][7] This guide outlines a head-to-head comparison of Compound-X with Sorafenib, a multi-kinase inhibitor and an established first-line treatment for advanced HCC, to benchmark its efficacy and tolerability.
Rationale for In Vivo Model Selection and Comparator
The selection of an appropriate in vivo model is paramount for the clinical translation of preclinical findings. A human tumor xenograft model using the Hep3B cell line was chosen for this study. Hep3B cells are a well-characterized HCC line known to exhibit FGF19-FGFR4 pathway dependency, making it a clinically relevant model for evaluating targeted therapies like Compound-X.[5]
Causality in Experimental Design:
-
Model: The Hep3B xenograft model in immunocompromised mice (e.g., NOD/SCID or athymic nude mice) allows for the direct assessment of the compound's anti-tumor activity on human cancer cells without the confounding variable of a fully functional immune system. This provides a clear, initial readout of direct anti-proliferative and pro-apoptotic effects.
-
Comparator: Sorafenib serves as a robust positive control and a clinically relevant benchmark. Its inclusion allows for the contextualization of Compound-X's efficacy. Any new therapeutic agent should ideally demonstrate superior efficacy or an improved safety profile over the existing standard of care.
Experimental Workflow and Design
The following diagram illustrates the overall workflow for the in vivo efficacy study.
Sources
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
